molecular formula C10H19NO4 B3180009 (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate CAS No. 121069-22-5

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate

Cat. No.: B3180009
CAS No.: 121069-22-5
M. Wt: 217.26 g/mol
InChI Key: JKIPBZRGKFRHKQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate (CAS 16948-36-0) is a chiral derivative of glutamic acid where the 5-carboxyl group is protected as a tert-butyl ester and the 1-carboxyl group is protected as a methyl ester . This configuration makes it a valuable enantiopure building block in medicinal chemistry and organic synthesis, particularly for constructing peptidomimetics and other bioactive molecules where stereochemistry is critical . The (R)-enantiomer provides a distinct stereochemical profile compared to its (S)-configured counterpart, which is essential for studying structure-activity relationships, modulating receptor binding affinity, and influencing the pharmacokinetic properties of candidate drugs . The tert-butyl and methyl ester protecting groups enhance the compound's stability and modulate its lipophilicity, which can improve cell membrane permeability during biological assays . This compound must be stored in a cool, dark place, and in some cases under an inert atmosphere at low temperatures (e.g., -20°C) to maintain its stability and purity . As a versatile chiral synthon, it is suited for various chemical transformations, including further functionalization of the amino group or selective deprotection of the ester groups . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound using appropriate personal protective equipment, noting that it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4/h7H,5-6,11H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPBZRGKFRHKQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 5 Tert Butyl 1 Methyl 2 Aminopentanedioate

Enantioselective Synthesis Approaches to (R)-Configuration

The creation of the chiral center with the desired (R)-configuration is the foundational step in the synthesis. This can be accomplished either by building the stereocenter from achiral precursors using asymmetric catalysis or by starting with a molecule that already possesses the correct stereochemistry, a strategy known as chiral pool synthesis.

Asymmetric Catalysis in the Formation of the α-Amino Stereocenter

Asymmetric catalysis offers a powerful method for establishing the (R)-stereocenter from prochiral substrates. A prominent strategy is the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst. This approach introduces the stereocenter with high enantioselectivity.

The reaction typically involves the hydrogenation of a Z- or E-α,β-unsaturated ester, an N-acylaminoacrylate derivative, in the presence of a chiral transition metal complex. Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are commonly employed for this purpose. For the synthesis of the (R)-enantiomer, catalysts derived from ligands such as (R)-BINAP or other C₂-symmetric diphosphines are often utilized. The catalyst coordinates to the double bond of the substrate, and hydrogen is delivered from a specific face, directed by the chiral ligand environment, to yield the desired (R)-amino acid derivative with high enantiomeric excess (ee).

Another catalytic approach involves the enantioselective alkylation of a glycine-derived imine. In this method, a Schiff base of a glycine (B1666218) ester is deprotonated to form an enolate, which is then alkylated with a suitable electrophile. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. These catalysts form a chiral ion pair with the enolate, shielding one face and directing the incoming electrophile to the other, thus leading to the formation of the α-amino stereocenter with high enantioselectivity. More recent developments include the use of chiral pyridoxal-based catalysts to direct the asymmetric allylic alkylation of amino esters, yielding α-quaternary glutamic acid esters with high diastereoselectivity and enantioselectivity. acs.org

Table 1: Examples of Asymmetric Catalytic Methods for α-Amino Acid Synthesis
Catalytic MethodCatalyst System ExampleSubstrate TypeKey Feature
Asymmetric HydrogenationRu-BINAP or Rh-DIPAMPN-acylaminoacrylateDirect hydrogenation of a C=C bond to create the chiral center. wikipedia.orgacs.org
Phase-Transfer CatalysisCinchona alkaloid derivativesGlycine Schiff baseAsymmetric alkylation of a glycine enolate equivalent.
Michael AdditionChiral CyclopropenimineAmino ester imines and acrylate (B77674) acceptorsEnantioselective conjugate addition to form glutamate (B1630785) derivatives. beilstein-journals.orgnih.gov

Chiral Pool Synthesis from Pre-existing Chiral Precursors

Chiral pool synthesis leverages naturally abundant, enantiomerically pure compounds as starting materials. wikipedia.orgmdpi.com For the synthesis of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate, the most direct chiral precursor is D-glutamic acid, which possesses the required (R)-stereochemistry at the α-carbon. researchgate.net This approach is often more straightforward than asymmetric catalysis as the critical stereocenter is already set, eliminating the need for a stereoselective reaction step and the subsequent verification of enantiomeric purity.

The synthesis begins with commercially available D-glutamic acid. The subsequent steps then focus entirely on the selective protection of the amino and the two carboxyl functional groups without disturbing the pre-existing stereocenter. This strategy is highly efficient and is a common route for preparing enantiomerically pure amino acid derivatives for applications such as peptide synthesis. mdpi.com Other chiral precursors like D-pyroglutamic acid can also be used, where the cyclic lactam structure facilitates selective modification of the γ-carboxyl group before the α-carboxyl group is revealed by ring-opening. google.com

Table 2: Common Chiral Pool Precursors for (R)-Glutamic Acid Derivatives
PrecursorCAS NumberInherent StereochemistryAdvantage
D-Glutamic acid6893-26-1(R)Direct precursor with the correct stereocenter. researchgate.net
D-Pyroglutamic acid4042-36-8(R)Cyclic structure allows for initial selective γ-esterification. google.com

Esterification Strategies for Selective Carboxyl Protection

A key challenge in the synthesis of this compound is the selective and orthogonal protection of the α- and γ-carboxyl groups. The methyl and tert-butyl esters are chosen for their differing lability to acidic and basic conditions, allowing one to be removed selectively in the presence of the other. iris-biotech.de The order of esterification and the choice of reagents are critical to avoid the formation of undesired diesters or isomeric products. Typically, the amino group is first protected, commonly with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent side reactions during esterification.

Methyl Ester Formation at the α-Carboxyl Group

Selective formation of the methyl ester at the α-position can be challenging due to the similar reactivity of the two carboxyl groups. One common strategy involves the initial formation of the γ-ester, followed by methylation of the remaining free α-carboxyl group.

However, methods for direct α-esterification exist. For instance, N-protected glutamic acid can be converted into its cyclic anhydride (B1165640), which upon reaction with methanol (B129727), can preferentially yield the α-methyl ester due to steric factors, although selectivity can be variable. A more controlled approach starts with a precursor where the γ-carboxyl group is already differentiated. For example, N-Boc-D-pyroglutamic acid can be used; the pyroglutamate (B8496135) ring is essentially a protected α-amino and α-carboxyl system. The free γ-carboxyl group can be protected (e.g., as a tert-butyl ester), followed by ring-opening of the pyroglutamate with methanol under basic conditions to yield the α-methyl ester.

tert-Butyl Ester Formation at the γ-Carboxyl Group

The bulky tert-butyl group is typically introduced at the γ-carboxyl position. This selectivity is often achieved due to the lower steric hindrance at the γ-position compared to the α-position, especially when a bulky N-protecting group is present.

A common method involves treating N-protected D-glutamic acid with a reagent like isobutylene (B52900) or tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid. chemicalbook.com These conditions favor the formation of the more stable tert-butyl carbocation, which then reacts with the carboxylate. The reaction can be guided towards γ-selectivity by careful control of reaction conditions. Alternatively, starting from N-protected D-glutamic acid α-methyl ester, the remaining γ-carboxyl group can be esterified using tert-butanol (B103910) with a coupling agent or under acid-catalyzed conditions.

Comparative Analysis of Esterification Reagents and Conditions

The choice of esterification method depends on the desired selectivity, yield, and compatibility with other protecting groups. Acid-catalyzed methods are common for both methyl and tert-butyl ester formation.

For methylation , reagents like thionyl chloride in methanol or trimethylchlorosilane (TMSCl) in methanol are effective but can lead to the formation of diesters if not carefully controlled. researchgate.net Sulfuric acid in methanol is also used, but again, selectivity can be an issue, with studies showing the formation of both mono- and dimethylated products. acs.org

For tert-butylation , direct esterification with tert-butanol is difficult, so methods generating the tert-butyl cation are preferred. The use of tert-butyl acetate with a catalytic amount of a strong acid like perchloric acid or boron trifluoride diethyl etherate provides good yields for tert-butyl esters. peptide.com Lewis acids such as CuCl₂ have been shown to promote highly selective esterification at the γ-position with benzyl (B1604629) alcohol, suggesting similar principles could apply for tert-butanol. epa.gov

A robust strategy for preparing the target compound involves a multi-step sequence starting from a pre-differentiated precursor, such as N-Boc-D-glutamic acid γ-tert-butyl ester (Boc-D-Glu(OtBu)-OH), which is commercially available. peptide.com This intermediate already has the γ-position selectively protected. The remaining free α-carboxyl group can then be cleanly methylated using a mild agent like diazomethane (B1218177) or with methanol and a coupling reagent like DIC/DMAP to yield the final orthogonally protected product.

Table 3: Comparison of Esterification Conditions for Glutamic Acid
Ester TypeReagent/CatalystSolventKey Conditions/ObservationsSelectivity
Methyl EsterTMSCl / MethanolMethanolRoom temperature reaction; can form diesters with excess reagent. researchgate.netModerate
Methyl EsterH₂SO₄ / MethanolMethanolHeating often required; risk of diester formation. acs.orgLow to Moderate
tert-Butyl Estertert-Butyl Acetate / HClO₄tert-Butyl AcetateVigorous stirring at room temperature for extended periods (e.g., 72h). chemicalbook.comGood γ-selectivity
tert-Butyl EsterIsobutylene / H₂SO₄DioxaneAcid-catalyzed addition of isobutylene.Good γ-selectivity
γ-Benzyl EsterCuCl₂ / Benzyl AlcoholWaterPromotes high selectivity for the γ-position. epa.govHigh (γ)

Amino Group Protection and Deprotection Methodologies

Commonly used temporary protecting groups for the α-nitrogen of amino acids include t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com The benzyloxycarbonyl (Z or Cbz) group has also been extensively used, particularly in solution-phase peptide synthesis. peptide.com The selection of a specific group depends on its compatibility with other protecting groups present in the molecule, a concept known as orthogonality. wikipedia.org

Regioselectivity in the context of 2-aminopentanedioates (glutamic acid derivatives) primarily refers to the selective reaction of one functional group in the presence of others. For N-protection, the key is to selectively acylate the α-amino group. This is typically straightforward as the amine is generally the most nucleophilic group under neutral or slightly basic conditions.

The synthesis often starts from L-glutamic acid. One common strategy involves the initial protection of the amino group. For instance, reacting L-glutamic acid with Di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) yields N-Boc-L-glutamic acid. chemicalbook.com Similarly, Fmoc protection can be achieved using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). ub.edu Once the amino group is protected, the two carboxylic acid groups can be esterified. The differential esterification to form the methyl and tert-butyl esters requires further strategic steps, which may involve the formation of an anhydride intermediate to selectively react the γ-carboxyl group. mdpi.com

An alternative approach involves the initial esterification of glutamic acid, which can sometimes lead to a mixture of products. Subsequent separation and protection of the amino group can then be performed. However, for a highly regioselective synthesis, pre-protection of the amino function is the more controlled and widely adopted method.

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in a molecule that contains multiple different protecting groups, without affecting the others. wikipedia.org This strategy is essential for the synthesis of complex molecules like this compound and its subsequent use in peptide synthesis. wikipedia.orgrsc.org

In this specific molecule, three different types of functional groups are protected:

Amine Group: Typically protected with Fmoc or Boc.

α-Carboxyl Group: Protected as a methyl ester.

γ-Carboxyl Group: Protected as a tert-butyl ester.

The orthogonality lies in the distinct chemical conditions required for the deprotection of each group.

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. wikipedia.org

The tert-Butyl (tBu) ester is acid-labile and is cleaved using acids like trifluoroacetic acid (TFA). wikipedia.orgsigmaaldrich.com

The Methyl (Me) ester is more robust and is typically removed by saponification using a base like sodium hydroxide (B78521) or lithium hydroxide. chemicalbook.com

This orthogonal scheme allows for selective derivatization. For example, the Fmoc group can be removed to elongate a peptide chain from the amino terminus, while the ester groups remain intact. Subsequently, one of the ester groups could be selectively cleaved for side-chain modification or cyclization. rsc.org The table below summarizes the properties of common orthogonal protecting groups relevant to this class of compounds.

Protecting GroupAbbreviationStructureCleavage ConditionsStability
9-FluorenylmethoxycarbonylFmocFmoc-NH-RBase (e.g., 20% Piperidine in DMF)Stable to acids
tert-ButoxycarbonylBocBoc-NH-RStrong Acid (e.g., TFA)Stable to base, hydrogenolysis
tert-Butyl esterOtBuR-COO-tBuAcid (e.g., TFA) sigmaaldrich.comStable to base, hydrogenolysis
Benzyl esterOBzlR-COO-BzlHydrogenolysis (H₂, Pd/C) wikipedia.orgStable to mild acid and base
Allyl esterOAllR-COO-AllylPd(0) catalysis rsc.orgsigmaaldrich.comStable to acid and base
Methyl esterOMeR-COO-MeBase (saponification, e.g., LiOH, NaOH) chemicalbook.comStable to mild acid

Optimization of Synthetic Routes for Scalability and Yield

Transitioning the synthesis of this compound from a laboratory scale to an industrial or multigram scale requires significant optimization to ensure efficiency, cost-effectiveness, and high yield. mdpi.comgoogle.com Key areas of focus include the choice of starting materials, reaction conditions, and purification methods.

One historical and scalable method for preparing glutamic acid monoesters involves reacting glutamic acid with an alcohol in the presence of a strong acid like sulfuric acid. google.com The reaction can be stopped and the product precipitated by the addition of an organic base, which avoids complex removal of excess alcohol and facilitates large-scale production. google.com For instance, reacting glutamic acid with n-butanol and sulfuric acid, followed by precipitation with diethylamine, has been shown to produce gamma-n-butyl glutamate in good yields (76.5%). google.com

For differentially protected diesters, a common route starts with an N-protected glutamic acid. For example, N-Boc-glutamic acid can be converted to its anhydride, which then reacts with tert-butanol to form N-Boc-glutamic acid 5-tert-butyl ester. The remaining free α-carboxyl group can then be esterified to the methyl ester. An alternative synthesis involves the selective hydrolysis of a diester precursor. For example, (S)-1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate can be selectively saponified using lithium hydroxide to cleave the methyl ester, yielding Boc-L-glutamic acid 1-tert-butyl ester in high yield (92%). chemicalbook.com

Optimization for scalability also involves minimizing the number of steps, particularly purification steps. "One-pot" procedures are highly desirable. For example, syntheses have been developed where the formation of N-protected glutamic anhydride and its subsequent reaction with an amino acid occur in a single vessel, followed by deprotection. mdpi.com Such strategies reduce solvent waste and minimize product loss during transfers and purifications, making the process more economically and environmentally viable for large-scale production.

R 5 Tert Butyl 1 Methyl 2 Aminopentanedioate As a Chiral Building Block

Role in the Stereocontrolled Synthesis of Complex Natural Products

The stereochemical integrity of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate makes it an attractive starting material for the total synthesis of natural products where the stereochemistry of a glutamic acid-like fragment is crucial. The orthogonally protected carboxyl groups—a methyl ester at the α-position and a tert-butyl ester at the γ-position—provide a strategic advantage, allowing for selective deprotection and functionalization.

While direct examples detailing the use of this specific diester in the total synthesis of complex natural products are not extensively documented in readily available literature, the principle of using differentially protected glutamic acid derivatives is a well-established strategy. For instance, derivatives of glutamic acid are pivotal in the synthesis of nonracemic hydroxyglutamic acids, which are components of various complex natural products. nih.gov The synthetic strategies often rely on starting with chiral pool materials like glutamic acid to ensure the correct stereoconfiguration at the α-carbon. nih.gov

One of the common transformations of glutamic acid derivatives in natural product synthesis involves their conversion to pyroglutamic acid derivatives. These lactams are stable intermediates that can be further elaborated. For example, pyroglutamates are key precursors in the synthesis of kainic acid analogues, a class of neuroexcitatory amino acids. The synthesis of these complex heterocyclic structures often involves the stereoselective functionalization of the pyroglutamate (B8496135) ring.

Applications in the Construction of Non-Peptidic Chiral Scaffolds

Beyond its role in peptide and natural product synthesis, this compound is a valuable precursor for the construction of a variety of non-peptidic chiral scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their well-defined three-dimensional structures.

A prominent application of glutamic acid derivatives is in the synthesis of chiral piperidines. A multi-step route starting from L-glutamic acid can lead to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This process typically involves the reduction of the diester to a diol, followed by conversion to a ditosylate and subsequent cyclization with an amine.

Another important class of chiral scaffolds derived from glutamic acid are pyrrolidines. The intramolecular cyclization of appropriately functionalized glutamic acid derivatives can lead to highly substituted and stereochemically defined pyrrolidine (B122466) rings. These structures are prevalent in many biologically active compounds.

Furthermore, glutamic acid-based dendritic peptides have been synthesized for applications in scaffold-free cartilage tissue engineering, highlighting the versatility of this amino acid in creating complex, functional, non-peptidic architectures.

Utilization in Asymmetric Transformations Beyond Peptide Synthesis

The chiral backbone of this compound can be exploited in various asymmetric transformations that extend beyond traditional peptide coupling reactions. The compound can serve as a chiral template or auxiliary to induce stereoselectivity in a wide range of chemical reactions.

One such application is in the synthesis of chiral lactams, which are important intermediates for the preparation of various bioactive molecules. Asymmetric synthesis of lactams can be achieved through various methods, including intramolecular cyclization reactions where the stereocenter of the glutamic acid derivative directs the formation of new stereocenters on the lactam ring.

Moreover, derivatives of this compound can be used in asymmetric catalysis. For example, chiral ligands for metal-catalyzed reactions can be synthesized from glutamic acid, leveraging its stereochemistry to create a chiral environment around the metal center, thereby inducing enantioselectivity in the catalyzed reaction.

Diastereoselective Reactions Involving this compound

The stereocenter in this compound plays a crucial role in directing the stereochemical outcome of reactions at adjacent or nearby prochiral centers. This diastereoselective control is fundamental to its utility as a chiral building block.

Derivatives of this compound, particularly its cyclized form, N-protected pyroglutamate, can undergo highly diastereoselective nucleophilic additions. For instance, the reduction of the pyroglutamate lactam can proceed with high facial selectivity to yield chiral 5-hydroxypyrrolidine derivatives.

Furthermore, the enolates generated from N-acyl pyroglutamates can react with electrophiles in a diastereoselective manner. The existing stereocenter at C2 of the pyrrolidinone ring effectively controls the approach of the electrophile to the enolate, leading to the formation of one diastereomer in preference to the other.

A key reaction involving derivatives of this compound is the nucleophilic addition to N-acyliminium ions. These reactive intermediates can be generated from the corresponding pyroglutamate derivatives and subsequently trapped with a variety of nucleophiles. The stereochemical outcome of these additions is often highly predictable and is dictated by the stereochemistry of the starting glutamic acid derivative.

Below is a table summarizing representative nucleophilic additions to derivatives of glutamic acid, illustrating the potential for high diastereoselectivity.

Starting Material DerivativeNucleophileProduct TypeDiastereomeric Ratio (d.r.)
N-Boc-pyroglutamate methyl esterGrignard Reagents5-substituted-proline derivativeHigh
N-Acyliminium ion from pyroglutamolAllylsilanes2,5-disubstituted pyrrolidine>95:5
N-Boc-pyroglutamateOrganocuprates4-substituted glutamic acid derivative>90:10

The enolate derived from N-protected this compound can also participate in diastereoselective electrophilic substitution reactions. The formation of the enolate at the α-carbon, followed by reaction with an electrophile, can lead to the synthesis of α-substituted glutamic acid derivatives with high stereocontrol.

The stereoselectivity of these reactions is influenced by several factors, including the nature of the N-protecting group, the base used for enolate formation, and the reaction conditions. The chiral environment provided by the (R)-configured α-carbon directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.

Examples of electrophilic substitutions include alkylations, halogenations, and hydroxylations. For instance, the diastereoselective alkylation of the enolate of an N-protected glutamic acid diester with an alkyl halide can produce α-alkyl glutamic acid derivatives. Similarly, reaction with an electrophilic halogen source can yield α-halo glutamic acid derivatives.

The following table provides examples of diastereoselective electrophilic substitutions on enolates derived from glutamic acid derivatives, showcasing the potential for excellent stereocontrol.

Enolate DerivativeElectrophileProduct TypeDiastereomeric Ratio (d.r.)
N-Pivaloyl glutamic acid diester Li-enolateBenzyl (B1604629) bromideα-Benzyl glutamic acid derivativeup to 98:2
N-Boc glutamic acid diester Si-enolateN-Fluorobis(phenyl)sulfonimide (NFSI)α-Fluoro glutamic acid derivative>95:5
N-Cbz glutamic acid diester Na-enolateMichael Acceptorsα-Substituted glutamic acid derivative>90:10

Integration of R 5 Tert Butyl 1 Methyl 2 Aminopentanedioate in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The unique structure of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate defines its specific applications within SPPS protocols.

In a typical SPPS workflow, the C-terminal amino acid of the target peptide is first anchored to a solid support, commonly known as a resin. Standard resins, such as Wang or Merrifield resins, require the attaching amino acid to have a free α-carboxyl group for esterification.

This compound, with its α-carboxyl group blocked as a methyl ester, is not suitable for direct attachment as the first residue onto these standard resins. Instead, its primary role in SPPS is as a building block for chain elongation after the synthesis has been initiated with a different C-terminal amino acid. To incorporate a D-glutamic acid residue at the C-terminus, a derivative with a free α-carboxyl group, such as Fmoc-D-Glu(OtBu)-OH, would be utilized for the initial resin loading.

The principal application of this compound is its incorporation into a growing peptide chain. To be used in the widely adopted Fmoc/tBu SPPS strategy, its free α-amino group must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting derivative is Fmoc-D-Glu(OtBu)-OMe.

The incorporation process involves two key steps:

Selective Deprotection: The α-methyl ester must be removed to liberate the α-carboxyl group for coupling. This is typically achieved through saponification using a mild base, a reaction that does not affect the acid-labile tert-butyl ester or the base-labile Fmoc group.

Coupling: The newly freed α-carboxyl group of the resulting Fmoc-D-Glu(OtBu)-OH is then activated using standard coupling reagents. The activated amino acid is subsequently coupled to the free N-terminus of the peptide chain growing on the solid support.

The tert-butyl ester protecting the side-chain carboxyl group is stable to the basic conditions used for Fmoc group removal (typically piperidine) and the conditions for coupling. peptide.com It remains in place throughout the synthesis and is cleaved simultaneously with the peptide from the resin during the final acidolysis step (e.g., using trifluoroacetic acid, TFA). peptide.compeptide.com

Coupling Reagent ClassExamplesMechanism of Action
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Forms a highly reactive O-acylisourea intermediate with the carboxyl group. Often used with an additive like HOBt to prevent side reactions.
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTUReacts with the carboxyl group to form an activated ester, facilitating rapid and efficient amide bond formation.
Phosphonium (B103445) Salts PyBOP, PyAOPForms an activated phosphonium ester intermediate, known for high coupling efficiency, especially with sterically hindered amino acids.

Solution-Phase Peptide Synthesis Strategies

In solution-phase peptide synthesis, peptide chains are built in a homogenous solution, often by combining smaller, protected peptide fragments. The orthogonal protection of this compound is particularly advantageous in these strategies. ekb.egmdpi.com

Fragment condensation involves the coupling of two pre-synthesized peptide segments. This compound can be used to prepare D-glutamic acid-containing fragments with either a free N-terminus or a free C-terminus.

C-terminal Activation: The α-methyl ester can be selectively hydrolyzed without affecting the N-terminal protecting group (e.g., Boc or Cbz) or the γ-tert-butyl ester. The resulting fragment, with a free α-carboxyl group, can then be activated and coupled to the N-terminus of another peptide fragment.

N-terminal Activation: The α-amino group can be deprotected while leaving both ester groups intact. The resulting fragment, H-D-Glu(OtBu)-OMe, can then be coupled to the activated C-terminus of a different peptide fragment.

Segment coupling is a strategic approach where the choice of protecting groups dictates which segments can be joined together. The differential stability of the methyl ester and tert-butyl ester in this compound allows for precise control over the synthetic route. For instance, a peptide fragment can be synthesized ending with this residue. The α-methyl ester can be removed to allow for further chain elongation in one direction, while at a later stage, the γ-tert-butyl ester could be removed under different conditions (strong acid) if side-chain modification or cyclization were desired. This strategic protection is crucial for the synthesis of complex peptides like cyclic peptides or those with branched structures. google.com

Role in the Synthesis of Glutamic Acid-Containing Peptides and Peptidomimetics

This compound serves as a key building block for introducing D-glutamic acid residues into peptide chains. The incorporation of non-proteinogenic D-amino acids is a common strategy in the design of peptidomimetics.

The presence of a D-glutamic acid residue can confer several advantageous properties:

Enhanced Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases and peptidases, leading to a longer biological half-life.

Conformational Constraint: The D-isomer can induce specific secondary structures, such as β-turns, which may be critical for biological activity and receptor binding. nih.gov

Novel Biological Activity: The altered stereochemistry can lead to unique pharmacological profiles compared to the all-L-peptide counterpart.

The robust tert-butyl protection of the side-chain carboxyl group is essential for preventing unwanted side reactions during coupling steps, ensuring the integrity of the final peptide. peptide.com This is particularly important in the synthesis of peptides containing multiple acidic residues or in complex architectures where side-chain reactivity must be completely suppressed until the final deprotection step. nih.govmit.edu

Protecting GroupChemical NameCleavage ConditionsStability
-OMe Methyl esterSaponification (e.g., NaOH, LiOH)Stable to acid and standard Fmoc deprotection (piperidine).
-OtBu tert-Butyl esterStrong acid (e.g., TFA)Stable to basic conditions and catalytic hydrogenation.
Fmoc 9-FluorenylmethoxycarbonylBase (e.g., 20% piperidine (B6355638) in DMF)Stable to acid.
Boc tert-ButoxycarbonylModerate acid (e.g., TFA)Stable to basic conditions and catalytic hydrogenation.

Orthogonal Deprotection Schemes for Selective Amide Bond Formation

In the intricate field of peptide chemistry, the synthesis of complex peptides with specific modifications such as cyclization or branching requires a sophisticated strategy of selective protection and deprotection. The principle of orthogonality is central to this strategy, allowing for the removal of one type of protecting group in the presence of others by using distinctly different chemical conditions. iris-biotech.deub.edu The compound this compound, a derivative of glutamic acid, is an exemplary building block designed for such purposes. It features two different ester protecting groups: a methyl ester at the α-carboxyl group and a tert-butyl ester at the γ-carboxyl (side-chain) group. This differential protection enables chemists to selectively unmask one of the two carboxylic acids, thereby directing amide bond formation to a specific site on the molecule.

The strategic value of this compound lies in the distinct chemical lability of the methyl and tert-butyl esters. The α-methyl ester is susceptible to cleavage under basic conditions via saponification, while the γ-tert-butyl ester is labile to acidolysis. thieme-connect.deacsgcipr.org These two deprotection methods are mutually exclusive, forming an orthogonal system that provides precise control over the synthetic pathway. This allows for either linear elongation of the peptide chain from the C-terminus or modification of the glutamic acid side-chain.

Selective Deprotection of the α-Carboxyl Group (Methyl Ester)

The methyl ester protecting the α-carboxyl group can be selectively removed through saponification, a hydrolysis reaction carried out under basic conditions. thieme-connect.de This process typically involves treating the peptide with an alkali hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like dioxane or methanol (B129727) at room temperature. chemicalforums.comyoutube.com

The reaction is highly selective because the tert-butyl ester is stable under these mild basic conditions. chemicalforums.com Saponification converts the methyl ester into a carboxylate salt, which, upon subsequent gentle acidification, yields the free carboxylic acid. youtube.com This newly exposed α-carboxyl group is then available for coupling with the N-terminus of another amino acid, enabling the stepwise elongation of the peptide chain from its C-terminal end. This method is particularly valuable in solution-phase peptide synthesis or for the preparation of peptide fragments. However, careful control of reaction conditions is necessary, as harsh basic conditions or elevated temperatures can lead to side reactions or racemization. thieme-connect.decdnsciencepub.com

Selective Deprotection of the γ-Carboxyl Group (tert-Butyl Ester)

Conversely, the tert-butyl ester protecting the side-chain γ-carboxyl group is removed under acidic conditions. acsgcipr.org The standard reagent for this deprotection is trifluoroacetic acid (TFA), often used in high concentrations (e.g., 95%) in a solvent like dichloromethane (B109758) (DCM). iris-biotech.de The mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. acsgcipr.org

This acidolysis is orthogonal to the saponification of the methyl ester, as the methyl ester remains intact under these acidic conditions. This selective deprotection of the side chain is crucial for synthesizing complex peptide architectures. Once the γ-carboxyl group is unmasked, it can be used to form an amide bond with a side-chain amino group of another residue (e.g., lysine (B10760008) or ornithine) to create a cyclic peptide, a process known as lactamization. nih.gov It also allows for the attachment of other molecules, such as labels or branching peptide chains, specifically at the glutamic acid side chain. peptide.com

The following table summarizes the orthogonal deprotection conditions for the protecting groups in this compound.

Protecting GroupPositionDeprotection Reagent/ConditionStabilitySynthetic Application
Methyl Ester α-CarboxylSaponification (e.g., 1M LiOH in Dioxane/H₂O, RT) chemicalforums.comStable to acidolysis (TFA)C-terminal peptide chain elongation researchgate.net
tert-Butyl Ester γ-CarboxylAcidolysis (e.g., 95% TFA in DCM) iris-biotech.deStable to saponification (LiOH)Side-chain modification, cyclization (lactam bridge formation) nih.gov

This strategic use of orthogonal protecting groups, as embodied by this compound, provides the essential flexibility and control required for the chemical synthesis of advanced and functionally diverse peptides.

Chemical Reactivity and Derivatization of R 5 Tert Butyl 1 Methyl 2 Aminopentanedioate

Reactions at the α-Amino Group

The primary amine at the α-carbon is a potent nucleophile, making it the most reactive site for reactions with various electrophiles.

Acylation and Alkylation Reactions

The α-amino group readily undergoes acylation with reagents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is fundamental for peptide synthesis and for the introduction of protecting groups. A common and crucial acylation is the protection of the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection strategy is vital in multi-step syntheses to prevent unwanted side reactions involving the amino group. nih.gov

Alkylation of the α-amino group involves the formation of a new carbon-nitrogen bond. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation (formation of tertiary amines and quaternary ammonium (B1175870) salts). A more controlled method is reductive alkylation. For instance, glutamic acid can be converted to N,N-dimethylglutamic acid through a mild reductive alkylation process using formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen. rsc.org This method provides a high degree of control and yields the desired N-alkylated product efficiently.

Reaction TypeReagent(s)Product TypeSignificance
Acylation (Boc-Protection)Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N)N-Boc protected amino acid esterProtects the amino group during subsequent reactions. nih.gov
Reductive AlkylationAldehyde/Ketone, Reducing Agent (e.g., H₂/Pd/C)N-Alkyl or N,N-Dialkyl amino acid esterControlled synthesis of secondary and tertiary amines. rsc.org
Table 1: Summary of Acylation and Alkylation Reactions at the α-Amino Group.

Transformations Involving Carboxyl Ester Functionalities

The presence of two distinct ester groups—a methyl ester at the α-position and a sterically hindered tert-butyl ester at the γ-position—is a key structural feature. This differentiation allows for selective manipulation of the carboxyl groups, which is a cornerstone of its utility in synthesis.

Selective Saponification and Transesterification

The differential reactivity of the two ester groups towards hydrolysis is pronounced. The C1-methyl ester is susceptible to base-catalyzed hydrolysis (saponification) under conditions where the sterically hindered C5-tert-butyl ester remains intact. For example, treatment of a protected glutamic acid dimethyl ester with sodium hydroxide (B78521) in a mixed solvent system can selectively hydrolyze the γ-methyl ester, while the α-methyl ester is shielded by the steric bulk of an adjacent N-trityl protecting group. google.com In substrates where the α-position is less hindered, the α-methyl ester can be selectively cleaved. The tert-butyl ester is generally stable to basic conditions but can be cleaved under acidic conditions (e.g., using trifluoroacetic acid). nih.gov This orthogonal stability is a powerful tool in synthetic design. For instance, selective hydrolysis of a methyl ester using lithium hydroxide (LiOH) while preserving a tert-butyl ester is a common strategy. nih.gov

Transesterification, the conversion of one ester to another, is typically catalyzed by acids or bases and involves an equilibrium process. wikipedia.orgmasterorganicchemistry.com The reaction can be driven to completion by using a large excess of the new alcohol or by removing the alcohol being replaced. wikipedia.org For a substrate like (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate, the less hindered methyl ester would be more likely to undergo transesterification under basic conditions.

TransformationTypical ReagentsSelective TargetRationale for Selectivity
Saponification (Basic Hydrolysis)NaOH, LiOHC1-Methyl EsterMethyl ester is less sterically hindered and more susceptible to nucleophilic attack by hydroxide than the bulky tert-butyl ester. nih.govgoogle.com
Acidolysis (Acidic Cleavage)Trifluoroacetic Acid (TFA), HClC5-tert-Butyl EsterThe tert-butyl group is readily cleaved under acidic conditions via a stable tertiary carbocation intermediate. nih.gov
Table 2: Selective Deprotection of Carboxyl Ester Functionalities.

Reduction to Aldehydes or Alcohols

The ester functionalities can be reduced to either aldehydes or primary alcohols depending on the choice of reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both ester groups to their corresponding primary alcohols, yielding an amino diol.

Selective reduction is more challenging but achievable. The reduction of an ester to an aldehyde requires milder and more controlled reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), used at low temperatures. The differential steric and electronic environment of the C1-methyl and C5-tert-butyl esters could potentially allow for selective reduction. The less hindered methyl ester is generally more reactive towards nucleophilic reducing agents, which may allow for its selective conversion to an aldehyde or alcohol while the tert-butyl ester remains. However, achieving high selectivity often requires careful optimization of reaction conditions.

Amide and Hydrazide Formation

Esters can be converted to amides through reaction with primary or secondary amines, a process known as aminolysis. This reaction often requires elevated temperatures or catalysis. The C1-methyl ester, being less sterically hindered, is expected to be more reactive towards aminolysis than the C5-tert-butyl ester. This differential reactivity allows for the selective formation of an α-amide while leaving the γ-carboxyl group protected as the tert-butyl ester. rsc.orgchemimpex.com This strategy is valuable in the synthesis of peptide analogs and other complex amides. rsc.org

Similarly, reaction with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) converts esters into hydrazides. This transformation, known as hydrazinolysis, is a common method for generating peptide hydrazides, which are important intermediates in peptide chemistry. oup.com For example, they can be converted to acyl azides for fragment condensation in peptide synthesis. oup.com Again, the C1-methyl ester would be the preferred site of reaction with hydrazine, allowing for the selective formation of the α-hydrazide. mdpi.comgoogle.com

Modifications of the Aliphatic Chain

The aliphatic backbone of this compound presents a key target for structural elaboration. Strategic modifications to this chain, particularly at the γ-carbon, can lead to the synthesis of a wide array of novel amino acid derivatives and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Stereoselective Functionalization at the γ-Carbon

The γ-carbon of this compound, being adjacent to the tert-butoxycarbonyl group, can be activated for stereoselective functionalization through the formation of an enolate intermediate. The stereochemical outcome of reactions at this position is crucial for the synthesis of enantiomerically pure products.

The N-Boc protected form of this compound is a common starting material for such transformations. Deprotonation at the γ-position with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The stereoselectivity of subsequent alkylation or other electrophilic additions is influenced by several factors, including the nature of the protecting groups, the solvent, and the reaction temperature.

Research on related N-protected pyroglutamate (B8496135) systems has shown that the resulting enolate can be alkylated with high diastereoselectivity. The bulky tert-butyl ester group at the γ-position and the N-Boc protecting group can create a specific chiral environment that directs the approach of the electrophile. For instance, in asymmetric Michael reactions involving chiral β-enaminoesters derived from glutamate (B1630785), high levels of stereocontrol at the newly formed quaternary carbon center have been achieved.

Reaction TypeElectrophileExpected ProductDiastereoselectivity
AlkylationAlkyl Halide (R-X)γ-Alkyl-(R)-glutamate derivativeModerate to High
Aldol (B89426) AdditionAldehyde (R'CHO)γ-(β-Hydroxyalkyl)-(R)-glutamate derivativeModerate to High
Michael Additionα,β-Unsaturated Carbonylγ-(3-Oxoalkyl)-(R)-glutamate derivativeModerate to High

This table represents expected outcomes based on general principles of enolate chemistry and studies on similar glutamate derivatives.

Cyclization Reactions Leading to Lactams or Heterocycles

The functionalized derivatives of this compound obtained from γ-carbon modifications are valuable precursors for the synthesis of various heterocyclic compounds, most notably γ-lactams (pyrrolidinones). These cyclic structures are prevalent in many biologically active natural products and pharmaceutical agents.

One of the most common cyclization reactions involving glutamic acid derivatives is the formation of a pyroglutamate, a five-membered lactam. This intramolecular amidation can occur through the nucleophilic attack of the α-amino group on the γ-ester carbonyl. For this compound, this would typically require deprotection of the α-amino group and activation of the γ-tert-butyl ester.

Furthermore, γ-functionalized derivatives can undergo cyclization to form substituted lactams. For example, a γ-amino substituted glutamate derivative can cyclize to form a γ-lactam, a reaction that has been explored in the context of stimuli-responsive polymer degradation. The synthesis of highly functionalized 3-cyano-2-pyrrolidinones has been achieved with excellent diastereoselectivity through a sequence involving an Ugi reaction followed by an intramolecular Michael addition.

The general strategy for the synthesis of γ-lactams from this compound would involve:

Stereoselective functionalization at the γ-carbon to introduce a desired substituent.

Modification of the functional groups to facilitate intramolecular cyclization. This might involve deprotection of the α-amino group and conversion of the γ-ester to a more reactive species or introduction of a nucleophilic group at the γ-substituent that can react with the α-ester.

While direct examples starting from this compound are not extensively documented, the synthesis of various substituted γ-lactams from related glutamate precursors is a well-established area of research.

Mechanistic Investigations of Key Transformations

The stereochemical outcome of functionalization at the γ-carbon of this compound is dictated by the mechanism of enolate formation and its subsequent reaction. The formation of either the (E)- or (Z)-enolate is influenced by factors such as the base, solvent, and additives. The subsequent approach of the electrophile is then directed by the steric and electronic properties of the chiral molecule, leading to the observed diastereoselectivity.

Computational studies on the intramolecular cyclization of glutamine to pyroglutamic acid have provided insights into the reaction mechanism, suggesting that phosphate (B84403) species can act as catalysts by mediating proton transfer. While this is a different starting material, the principles of intramolecular nucleophilic attack on a carbonyl group are relevant.

The mechanism of lactam formation generally involves the activation of the carboxylic acid or ester at the γ-position, followed by intramolecular nucleophilic attack by the α-amino group. The stereochemistry of the starting material is typically retained during this process. For γ-substituted derivatives, the cyclization can proceed with high diastereoselectivity, influenced by the nature of the substituent and the reaction conditions.

Further mechanistic studies, potentially employing computational modeling and kinetic analysis, would be beneficial to fully elucidate the factors governing the stereoselectivity of reactions at the γ-carbon of this compound and its subsequent cyclization to heterocyclic structures.

Computational and Theoretical Studies of R 5 Tert Butyl 1 Methyl 2 Aminopentanedioate

Conformational Analysis and Energy Minima Determination

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate is crucial for identifying its stable, low-energy conformations, which are most likely to be biologically relevant. This analysis is typically performed using molecular mechanics force fields, such as AMBER or CHARMM, which provide a balance between computational cost and accuracy for large molecules.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

Conformer Dihedral Angle 1 (N-Cα-Cβ-Cγ) Dihedral Angle 2 (Cα-Cβ-Cγ-Cδ) Relative Energy (kcal/mol)
1 -60° 180° 0.00
2 180° 180° 1.25
3 60° 180° 1.80
4 -60° -60° 2.50

Note: The data presented in this table is illustrative and based on typical findings for similar glutamate (B1630785) analogs.

The results of such an analysis would likely indicate that extended conformations, which minimize steric hindrance between the bulky tert-butyl group and the rest of the molecule, are energetically favored. The global minimum energy conformer is the most probable structure the molecule will adopt in a biological environment.

Molecular Docking Simulations with Model Enzyme Systems (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can provide insights into its potential interactions with enzymes that metabolize glutamate or its analogs, such as glutamate carboxypeptidase II or various transaminases.

These simulations involve placing the ligand (the glutamate analog) into the active site of the enzyme and evaluating the binding affinity based on a scoring function. The scoring function typically considers factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, the amino group and the ester functionalities are likely to be key interaction points within an enzyme's active site.

Table 2: Predicted Binding Affinities and Key Interactions of this compound with a Model Glutamate Receptor

Docking Pose Predicted Binding Affinity (kcal/mol) Key Interacting Residues
1 -8.5 Arg123, Ser154, Thr178
2 -8.2 Arg123, Asp201, Tyr234

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

The results from docking simulations can guide the design of in vitro enzyme inhibition assays by predicting which enzymes are likely to be targeted by the compound. The predicted binding modes can also inform the design of more potent and selective analogs.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of a molecule. These methods can be used to calculate various molecular properties, including orbital energies, atomic charges, and the electrostatic potential.

For this compound, DFT calculations can reveal the distribution of electron density within the molecule. The ester groups are expected to be electron-withdrawing, influencing the reactivity of the adjacent atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Note: These values are representative of what would be expected from DFT calculations on a molecule of this type.

Furthermore, reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the orbital energies. These descriptors provide a quantitative measure of the molecule's susceptibility to undergo various chemical reactions.

Stereochemical Purity and Stability Predictions

This compound is a chiral molecule, and its biological activity is likely to be highly dependent on its stereochemistry. Computational methods can be employed to predict the relative stability of the (R) and (S) enantiomers. By calculating the ground state energies of both enantiomers, it is possible to determine if one is thermodynamically more stable than the other. In most cases, enantiomers have identical energies in an achiral environment.

More importantly, computational studies can be used to investigate the potential for racemization, the process by which a chiral molecule converts into an equal mixture of both enantiomers. This can occur via various mechanisms, such as the deprotonation and reprotonation at the chiral center. By calculating the energy barrier for such processes, it is possible to predict the stereochemical stability of the compound under different conditions. A high-energy barrier would suggest that the compound is stereochemically stable and less likely to racemize.

Table 4: Calculated Energy Barrier for Racemization of this compound

Parameter Value (kcal/mol)
Energy of (R)-enantiomer -850.123
Energy of Transition State -850.081

Note: The data in this table is illustrative of a theoretical racemization study.

These predictions are crucial for the development of chiral drugs, where the presence of the unwanted enantiomer can lead to reduced efficacy or even adverse effects.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict the mechanisms of important reactions such as ester hydrolysis and peptide bond formation.

By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the hydrolysis of the methyl or tert-butyl ester groups would likely proceed through a tetrahedral intermediate. Quantum chemical calculations can be used to determine the energies of the reactants, intermediates, transition states, and products, providing a complete energetic profile of the reaction.

Table 5: Calculated Activation Energies for Hydrolysis of this compound

Reaction Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
Methyl Ester Hydrolysis 22.5 22.5

Note: This data is hypothetical and intended to demonstrate the application of computational methods to predict reaction mechanisms.

These theoretical predictions of reaction mechanisms can guide experimental studies and provide a deeper understanding of the chemical behavior of this compound.

Non Clinical Biochemical Applications of R 5 Tert Butyl 1 Methyl 2 Aminopentanedioate and Its Derivatives

Use as a Substrate in In Vitro Enzymatic Assays

There is no specific evidence in the reviewed literature of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate being used as a substrate in in vitro enzymatic assays. Generally, studies involving enzymatic activity on glutamate (B1630785) derivatives focus on enzymes like proteases for the selective hydrolysis or formation of peptide bonds, or esterases for the cleavage of ester protecting groups. While theoretically possible for certain enzymes to act on this compound, specific studies detailing such applications, including kinetic data or enzyme specificity, were not identified. Research in enzymatic synthesis often employs various protected amino acids, but specific data for this particular (R)-isomer is not available.

Development of Biochemical Probes for Metabolic Pathways

The development of biochemical probes typically involves the incorporation of a reporter group, such as a radioisotope or a fluorescent tag, into a molecule of interest. While derivatives of amino acids are sometimes used for this purpose, there are no specific reports of this compound being modified to create such probes for studying metabolic pathways. The synthesis of radiolabeled amino acid analogs for applications like positron emission tomography (PET) is an active area of research, but studies have focused on other derivatives.

Investigating Amino Acid Transport Mechanisms in Model Systems

Amino acid transporters are crucial for cellular function, and their mechanisms are often studied using various amino acid analogs. These studies help to elucidate the specificity and kinetics of transport proteins. There is no indication from the conducted research that this compound has been used to investigate the mechanisms of amino acid transporters. The ester groups would significantly change the charge and steric properties of the molecule compared to glutamic acid, making it an unlikely substrate for most known glutamate transporters.

Role in Biosynthetic Pathway Elucidation

Isotopically labeled compounds are often used to trace the path of molecules through biosynthetic pathways. While protected amino acids can be intermediates in the chemical synthesis of natural products or their analogs, there is no evidence to suggest that this compound itself plays a direct role as an intermediate or a tool in the elucidation of natural biosynthetic pathways in organisms. Studies on glutamate biosynthesis focus on the enzymatic conversions from precursor molecules within the cell.

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies

In peptide synthesis, the selection of protecting groups for the α-amino and side-chain carboxyl groups is critical for preventing side reactions and ensuring the desired peptide sequence. creative-peptides.com The subject compound features a free amine, a methyl ester at the γ-carboxyl, and a tert-butyl ester at the α-carboxyl group. While effective, the development of new protecting groups remains a key area of research to improve synthesis efficiency, orthogonality, and scope. researchgate.netug.edu.pl

Future strategies may focus on groups that offer unique cleavage conditions, allowing for more complex and branched peptide structures. researchgate.net For instance, the development of enzyme-labile or photo-cleavable protecting groups could provide milder and more specific deprotection methods, avoiding the harsh acidic or basic conditions required for traditional groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com Research into novel bidentate protecting groups could also offer enhanced stability and prevent side reactions such as racemization during coupling steps. researchgate.net

Table 1: Comparison of Common and Emerging α-Amino Protecting Groups

Protecting Group Abbreviation Common Cleavage Conditions Advantages Potential Future Developments
Benzyloxycarbonyl Z H₂/Pd, HBr/AcOH Stable, crystalline derivatives, resists racemization. creative-peptides.com Development of variants with altered stability for finer control.
tert-Butoxycarbonyl Boc Anhydrous Trifluoroacetic Acid (TFA). creative-peptides.com Acid-labile, orthogonal to Fmoc. researchgate.net Creation of more acid-sensitive Boc derivatives for milder deprotection.
9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine (B6355638) in DMF. creative-peptides.comresearchgate.net Base-labile, orthogonal to Boc, suitable for solid-phase synthesis. researchgate.netug.edu.pl Introduction of modifications to improve solubility and reduce aggregation. ug.edu.pl
2-(4-Nitrophenylsulfonyl)ethoxycarbonyl Nsc 1% DBU in DMF. ug.edu.pl More base-stable than Fmoc, reduces racemization. ug.edu.pl Exploration of other sulfonyl-based groups with tailored lability.

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including amino acid derivatives. Future research on (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate will likely prioritize the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to minimize waste and energy consumption. mdpi.com

Enzymatic synthesis represents a promising green alternative for producing chiral amino acids and their derivatives. rsc.org Biocatalytic methods, such as those employing transaminases or glutamate (B1630785) dehydrogenases, could offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and chiral auxiliaries. researchgate.net Furthermore, the use of greener solvents like water or supercritical fluids and the development of recyclable catalysts are key areas of investigation to improve the environmental footprint of synthesizing and derivatizing this compound. mdpi.com

Integration into Automated Synthesis Platforms

Automated synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides for research and therapeutic applications. google.com As a differentially protected glutamic acid derivative, this compound is a valuable building block for introducing glutamic acid residues at specific positions within a peptide chain.

Future research will focus on optimizing the integration of such specialized building blocks into fully automated platforms. This includes improving their solubility in commonly used SPPS solvents and ensuring their stability during prolonged storage in automated synthesizers. ug.edu.pl Additionally, the development of advanced real-time analytical techniques, such as trapped ion mobility-mass spectrometry, for monitoring the efficiency of coupling and deprotection steps will be crucial for ensuring the quality and purity of the final products in an automated setting. nih.gov

Exploration of Novel Chiral Auxiliaries Derived from this compound

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Amino acids are a common source for the synthesis of effective chiral auxiliaries. youtube.com Given its defined stereochemistry, this compound serves as an excellent starting material for the development of new chiral auxiliaries.

By modifying its functional groups, novel auxiliaries could be designed for use in a variety of asymmetric reactions, such as aldol (B89426) additions, Diels-Alder reactions, or alkylations. wikipedia.orgtcichemicals.com For example, conversion of the amino and methyl ester groups into a rigid cyclic structure could create a sterically defined environment capable of directing the approach of reagents to a prochiral substrate with high diastereoselectivity. The tert-butyl ester could then be selectively removed to allow for further transformations. Research in this area would expand the toolkit of synthetic chemists for constructing complex chiral molecules. acs.org

Computational Design of Next-Generation Analogues for Specific Biochemical Probes

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and chemical biology. openmedicinalchemistryjournal.com These methods can be employed to design novel analogues of this compound with tailored properties for use as biochemical probes. As this compound is a derivative of glutamic acid, the primary excitatory neurotransmitter, its analogues are of great interest for studying glutamate receptors and transporters. nih.gov

Using techniques like virtual screening, molecular docking, and pharmacophore modeling, researchers can design next-generation analogues with enhanced binding affinity, selectivity, or metabolic stability for specific glutamate receptor subtypes (e.g., mGluRs). openmedicinalchemistryjournal.commdpi.com For example, computational methods can guide the synthesis of conformationally restricted analogues, where the flexible backbone of the glutamic acid derivative is locked into a specific geometry to favor binding to one receptor over another. nih.gov These designed probes are essential for elucidating the physiological roles of glutamate signaling pathways and for the development of new therapeutic agents. nih.govnih.gov

Table 2: Computational Approaches for Analogue Design

Computational Method Application in Designing Analogues Potential Outcome
Homology Modeling Building 3D models of target receptors (e.g., mGluRs) when crystal structures are unavailable. mdpi.com Provides a structural basis for understanding ligand-receptor interactions.
Molecular Docking Predicting the binding mode and affinity of designed analogues within the receptor's binding site. openmedicinalchemistryjournal.com Prioritizes candidate molecules for synthesis and biological testing.
Virtual Screening (VS) Searching large chemical libraries for molecules with similar properties to the parent compound. openmedicinalchemistryjournal.com Identifies novel chemical scaffolds for developing new probes.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for biological activity. mdpi.com Guides the design of new molecules with improved potency and selectivity.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Optimizing the geometry of the binding site and accurately calculating interaction energies. mdpi.com | Refines the understanding of binding interactions at an electronic level. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.